2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine
Description
Properties
CAS No. |
27585-04-2 |
|---|---|
Molecular Formula |
C7H6Cl2N4 |
Molecular Weight |
217.05 g/mol |
IUPAC Name |
2,7-dichloro-N-methylimidazo[1,2-c]pyrimidin-5-amine |
InChI |
InChI=1S/C7H6Cl2N4/c1-10-7-12-4(8)2-6-11-5(9)3-13(6)7/h2-3H,1H3,(H,10,12) |
InChI Key |
RDHFTWDLPIVXIK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=CC2=NC(=CN21)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,7-dichloroimidazo[1,2-a]pyrimidine with methylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or potassium carbonate in an appropriate solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Formation of corresponding imidazopyrimidine oxides.
Reduction: Formation of reduced imidazopyrimidine derivatives.
Substitution: Formation of substituted imidazopyrimidine derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2,7-Dichloro-N-methylimidazo[1,2-c]pyrimidin-5-amine as an anticancer agent. Research conducted by Farag et al. demonstrated that derivatives of imidazo[1,2-a]pyrimidine exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression .
Case Study: Antitumor Efficacy
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 12.5 | Apoptosis induction |
| This compound | A549 | 15.8 | Cell cycle arrest |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Zhou et al. reported that certain imidazo[1,2-a]pyrimidine derivatives exhibit significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound may be useful in developing treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Study: Inhibition of Cytokine Production
| Compound | Cytokine Targeted | Inhibition (%) | Assay Method |
|---|---|---|---|
| This compound | TNF-alpha | 75% | ELISA |
| This compound | IL-6 | 68% | ELISA |
Drug Development and Screening
The compound is being explored as a lead structure for the development of new drugs targeting various diseases. Its structural similarity to other bioactive compounds allows for modifications that can enhance efficacy and reduce toxicity. High-throughput screening methods have identified it as a promising candidate for further optimization in drug discovery programs aimed at combating resistant strains of pathogens and cancer cells .
Example: Screening for Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| This compound | Mycobacterium tuberculosis | 0.03 |
| This compound | Staphylococcus aureus | 0.05 |
Mechanism of Action
The mechanism of action of 2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Comparisons
The imidazo[1,2-c]pyrimidine core is shared among several compounds, but substituent variations critically influence their biological and physicochemical profiles:
Key Observations :
- N-Substituents : The N-methyl group in the target compound may reduce metabolic degradation compared to bulkier substituents (e.g., benzyl in CAS 106847-93-2) .
Physicochemical Properties
- pKa : The target compound’s predicted pKa (~5.34) aligns with analogs like 7-chloroimidazo[1,2-a]pyrimidin-5-amine (pKa ~5.34), suggesting moderate solubility at physiological pH .
- Lipophilicity: Dichloro substitution increases logP compared to non-halogenated analogs (e.g., 2-ethyl-7-methylimidazo[1,2-c]pyrimidin-5-amine), which may enhance blood-brain barrier penetration but require optimization to avoid toxicity .
- Molecular Weight : At ~252 Da, the compound falls within Lipinski’s rule of five, favoring oral bioavailability .
Biological Activity
2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine is a heterocyclic compound belonging to the imidazo[1,2-c]pyrimidine class. This compound is characterized by its unique bicyclic structure, which includes both imidazole and pyrimidine rings. The presence of chlorine atoms at the 2 and 7 positions enhances its chemical reactivity and potential biological interactions. Research has indicated that this compound exhibits a variety of biological activities, including anticancer properties and enzyme inhibition.
- Molecular Formula : CHClN
- Molecular Weight : 217.0553 g/mol
- CAS Number : 27420-34-4
- Density : 1.65 g/cm³
- Refractive Index : 1.722
Anticancer Activity
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC values indicating effective inhibition of cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231:
| Cell Line | IC (μM) |
|---|---|
| MCF-7 | 43.4 |
| MDA-MB-231 | 35.9 |
The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased ratios of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins in treated cells .
Enzyme Inhibition
The compound has been studied for its ability to inhibit DNA topoisomerase I, an enzyme critical for DNA replication and transcription. The dichloro substitution enhances its binding affinity to this enzyme, facilitating its role as a potential therapeutic agent. Additionally, some derivatives of this compound have shown promising results in anti-cholinesterase activities, suggesting potential applications in treating neurodegenerative diseases.
Study on Cytotoxicity
A study conducted on various imidazo[1,2-a]pyrimidine derivatives found that compound 3d , which shares structural similarities with this compound, demonstrated selective inhibition of cancer cell proliferation compared to healthy cells. This highlights the potential for developing targeted therapies using compounds from this class .
Mechanistic Insights
Mechanistic studies have indicated that the compound's cytotoxicity may be linked to its ability to disrupt mitochondrial function and induce oxidative stress in cancer cells. This disruption leads to increased apoptosis rates and decreased cell viability across multiple cancer types .
Q & A
Q. What are the optimized synthetic routes for 2,7-Dichloro-N-methylimidazo[1,2-c]pyrimidin-5-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions. For example, heating intermediates with chloroacetyl chloride in glacial acetic acid at 60°C introduces chloro substituents while eliminating NH₂ groups, confirmed by IR peaks at 744.5 cm⁻¹ (C-Cl) and mass spectrometry (m/z 472, M⁺) . Alternative routes involve ethyl cyanoformate or phenyl isothiocyanate for cyclization, with pyridine or DMF as solvents. Key parameters include temperature (60–100°C), anhydrous conditions, and catalysts like K₂CO₃. Yields depend on stoichiometry and purity of intermediates.
Q. Table 1: Comparative Synthesis Routes
| Reagents/Conditions | Key Observations | Yield Drivers | Characterization Techniques |
|---|---|---|---|
| Chloroacetyl chloride, 60°C | C-Cl bond formation, NH₂ elimination | Reaction time, purity | IR (C-Cl), MS (M⁺) |
| Ethyl cyanoformate, pyridine | Imidazo-pyrimidine core formation | Solvent dryness | NMR (¹³C, ¹H), TLC monitoring |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C-Cl at 740–750 cm⁻¹, NH₂ absence at ~3300 cm⁻¹) .
- ¹H/¹³C NMR : Confirms regiochemistry and methyl group integration. For example, methyl groups adjacent to pyrimidine appear as singlets (δ 2.8–3.2 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 472 [M⁺]) and isotopic patterns (chlorine M+2 peaks) validate molecular weight and halogen presence .
Q. How can researchers purify this compound effectively?
- Methodological Answer : Recrystallization from methanol or dioxane is preferred due to moderate solubility. For microcrystalline forms, slow evaporation under reduced pressure enhances purity. Chromatography (silica gel, ethyl acetate/hexane) resolves byproducts like uncyclized intermediates. Purity >95% is confirmed via HPLC (retention time comparisons) and elemental analysis .
Advanced Research Questions
Q. How does the hydrogen-bonding network of the imidazo[1,2-c]pyrimidin-5-amine scaffold influence its biological interactions?
- Methodological Answer : The scaffold’s 5-amino group acts as both a hydrogen donor (N–H) and acceptor (lone pair on N), enabling dual interactions with kinase ATP-binding pockets or protein-protein interfaces. Conformational rigidity from intramolecular H-bonding (e.g., between NH₂ and pyrimidine N) enhances membrane permeability, as shown in docking studies. Modifying substituents (e.g., chloro vs. methyl) alters H-bond strength and target selectivity .
Q. How should researchers resolve contradictions in spectral data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR/IR data often arise from tautomerism or solvent effects. For example:
- Tautomerism : The 5-amine group may tautomerize between imino and amino forms, shifting NMR peaks. Use DMSO-d₆ to stabilize tautomers .
- Solvent Polarity : Chloro substituents exhibit variable IR absorption in polar vs. nonpolar solvents. Cross-validate with X-ray crystallography when possible .
Q. What strategies improve regioselectivity in introducing substituents to the imidazo[1,2-c]pyrimidine core?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Chloro groups preferentially occupy position 2/7 due to electron-withdrawing effects of the pyrimidine ring. Use directing groups (e.g., –NHCOCH₃) to control site specificity .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd catalysts selectively functionalizes position 3/7. Optimize ligand (e.g., XPhos) and base (K₃PO₄) for high yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
